6-chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC14985423
Molecular Formula: C23H17ClO3
Molecular Weight: 376.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H17ClO3 |
|---|---|
| Molecular Weight | 376.8 g/mol |
| IUPAC Name | 6-chloro-7-[(3-methylphenyl)methoxy]-4-phenylchromen-2-one |
| Standard InChI | InChI=1S/C23H17ClO3/c1-15-6-5-7-16(10-15)14-26-22-13-21-19(11-20(22)24)18(12-23(25)27-21)17-8-3-2-4-9-17/h2-13H,14H2,1H3 |
| Standard InChI Key | DPJRJRLMWSNNSW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl |
Introduction
6-Chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound classified as a chromen-2-one derivative. This compound features a chloro group at the 6th position, a 3-methylbenzyl ether at the 7th position, and a phenyl group at the 4th position of its chromen-2-one core structure. The molecular formula of this compound is C23H19ClO3, and its molecular weight is approximately 376.8 g/mol.
Synthesis and Chemical Reactions
The synthesis of 6-chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves several key steps, including the reaction of appropriate starting materials under controlled conditions. The compound can undergo various chemical reactions to modify its properties or synthesize derivatives with improved biological activities.
| Reaction Type | Description |
|---|---|
| Substitution | Chlorine can be replaced with nucleophiles. |
| Oxidation | Potential oxidation of the ether linkage. |
| Reduction | Carbonyl group can be reduced to form alcohols. |
Biological Activities and Potential Applications
Chromen-2-one derivatives, including 6-chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one, are of interest in medicinal chemistry due to their diverse biological activities. These compounds have been explored for potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
| Biological Activity | Potential Application |
|---|---|
| Antimicrobial | Treatment of infections |
| Anticancer | Cancer therapy |
| Anti-inflammatory | Inflammation-related diseases |
Comparison with Similar Compounds
Similar compounds, such as 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one and 6-chloro-7-(4-fluorophenyl)methoxy)-4-phenyl-2H-chromen, exhibit different biological activities due to variations in their functional groups. The unique arrangement of functional groups in 6-chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one contributes to its distinct properties and potential applications.
| Compound | Unique Features |
|---|---|
| 6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one | Hydroxy group instead of methoxy group |
| 6-Chloro-7-(4-fluorophenyl)methoxy)-4-phenyl-2H-chromen | Fluorinated phenyl group |
Future Research Directions
Future research should focus on exploring the detailed mechanisms of action for 6-chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one and its derivatives. This includes investigating its interactions with biological targets and evaluating its efficacy in preclinical models for various diseases. Additionally, optimizing synthesis methods to improve yield and purity will be crucial for advancing its potential therapeutic applications.
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